Home > Products > Screening Compounds P21019 > Trimebutine (3-TCBS)
Trimebutine (3-TCBS) - 1456509-46-8

Trimebutine (3-TCBS)

Catalog Number: EVT-269077
CAS Number: 1456509-46-8
Molecular Formula: C29H36N2O8S2
Molecular Weight: 604.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Trimebutine 3-Thiocarbamoylbenzenesulfonate is a sulfonate-based salt form of a trimebutine derivative, an orally available, peripherally-acting opioid agonist and muscarinic antagonist, with potential visceral analgesic activity. Upon oral administration of GIC-1001, this agent may exert its therapeutic effects through the potential mechanisms of action for the trimebutine and sulfonate moieties: The trimebutine moiety can act as a motility enhancer in the gastrointestinal (GI) tract, as an antispasmodic agent to reduce colonic spasms, as an agonist of colonic mu and kappa opioid receptors, which could provide an analgesic effect, and blocks sodium channels and the release of a variety of GI peptides, which modulates the activity of visceral afferents. The sulfonate moiety releases hydrogen sulfide (H2S), which is involved, through an as of yet not fully elucidated mechanism of action, in the modulation of visceral perception and pain, possibly through the activation of ATP-sensitive potassium (KATP) ion channels and mu opioid receptors. Altogether, administration of this agent may both facilitate the insertion of the colonoscope during a colonoscopy and reduce colonic spasms and pain.
Source and Classification

Trimebutine is derived from 2-amino-2-phenylbutyric acid, which undergoes various chemical transformations to yield the final product. It falls under the category of pharmaceuticals and is often classified as a gastrointestinal agent due to its specific action on the digestive tract.

Synthesis Analysis

The synthesis of trimebutine involves several key steps that can vary depending on the method employed. Two notable methods are highlighted:

  1. Esterification and Amino-Methylation: The process begins with the esterification of 2-amino-2-phenylbutyric acid, followed by simultaneous nitrogen methylation to produce 2-(dimethylamino)-2-phenylbutyric acid methyl ester. This intermediate is then reduced using sodium borohydride to form 2-(dimethylamino)-2-phenylbutyl alcohol, which is subsequently reacted with 3,4,5-trimethoxybenzoic acid in an organic solvent using a protonic acid catalyst to synthesize trimebutine .
  2. Alternative Methods: Other methods may involve different reagents or conditions but generally follow a similar pathway of functional group transformations leading to the final product. For example, some methods utilize dimethyl sulfate for methylation under controlled conditions to enhance yield and purity .
Molecular Structure Analysis

Trimebutine has a complex molecular structure characterized by specific functional groups that contribute to its pharmacological properties.

Structure Data

  • Molecular Formula: C17_{17}H25_{25}N1_{1}O3_{3}
  • Molecular Weight: 287.39 g/mol
  • Structural Features: The molecule consists of a phenyl group attached to a butyric acid backbone with a dimethylamino group, which plays a crucial role in its activity.

Spectroscopic analyses such as Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) have been utilized to confirm the structure and purity of trimebutine .

Chemical Reactions Analysis

Trimebutine can undergo various chemical reactions that are essential for its synthesis and potential modifications:

  1. Esterification: The reaction of 2-amino-2-phenylbutyric acid with carboxylic acids or their derivatives to form esters.
  2. Reduction Reactions: The conversion of ketones or aldehydes into alcohols using reducing agents like sodium borohydride.
  3. Alkylation: The introduction of alkyl groups through reactions with alkyl halides or sulfonates.

These reactions are pivotal in constructing the core structure of trimebutine from simpler precursors.

Mechanism of Action

Trimebutine exerts its therapeutic effects primarily through modulation of gastrointestinal motility:

  • Mechanism: It acts on opioid receptors in the gut, leading to inhibition or stimulation of peristalsis depending on the existing tone of intestinal muscles. This dual action helps alleviate symptoms associated with both hypermotility and hypomotility in gastrointestinal disorders.
  • Data: Studies indicate that trimebutine can decrease colonic contractions while enhancing relaxation in cases of spasms, effectively balancing gut motility .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Trimebutine typically appears as an off-white to light yellow crystalline powder.
  • Solubility: It is soluble in organic solvents like ethanol and acetone but has limited solubility in water.

Chemical Properties

  • Stability: Trimebutine is stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point ranges around 130–135°C, indicating good thermal stability for pharmaceutical applications.

Relevant analyses such as thermogravimetric analysis (TGA) have been conducted to assess its thermal properties and stability .

Applications

Trimebutine is primarily used in clinical settings for:

  • Gastrointestinal Disorders: Treatment of irritable bowel syndrome, functional dyspepsia, and other conditions characterized by smooth muscle spasms.
  • Research Applications: Studies exploring its derivatives for enhanced pharmacological effects or alternative therapeutic uses continue to be an area of interest within pharmaceutical research.
Introduction to Trimebutine (3-TCBS)

Historical Development and Clinical Adoption

Classic trimebutine originated from research into spasmolytic agents with dual excitatory and inhibitory effects on gut motility. Early clinical trials in the 1980s demonstrated its efficacy against irritable bowel syndrome (IBS) symptoms. A pivotal three-part controlled study established that 600mg/day trimebutine significantly relieved abdominal pain, distension, and altered bowel habits compared to placebo (p<0.001), showing comparable efficacy to mebeverine—an established antispasmodic [1]. This evidence positioned trimebutine as a versatile agent capable of normalizing both accelerated and delayed intestinal transit.

Decades of clinical use revealed limitations in classic trimebutine’s efficacy against visceral hypersensitivity—a key IBS pathophysiological mechanism. This drove the development of 3-TCBS, which couples trimebutine with a phenyl 3-thiocarbamate moiety functioning as an H₂S donor [2]. The rationale stemmed from emerging evidence that H₂S modulates pain signaling, reduces inflammation, and relaxes smooth muscle. First synthesized in the early 2010s, 3-TCBS entered preclinical testing with a specific design goal: enhancing visceral analgesic effects without compromising trimebutine’s prokinetic actions [2].

Table 1: Key Milestones in Trimebutine Development

Time PeriodDevelopment PhaseSignificant Advance
1960s-1970sInitial DevelopmentSynthesis of trimebutine as a spasmolytic agent
1980Clinical ValidationControlled trials confirm IBS efficacy vs. placebo and mebeverine
1990s-2000sMechanism ElucidationIdentification of multimodal opioid receptor and ion channel actions
2010sMolecular InnovationCreation of 3-TCBS for targeted H₂S release

Structural and Chemical Classification

Classic trimebutine maleate (C₂₂H₂₉NO₅) is a benzoate ester derivative with a tertiary amine group. Its chemical name is 2-(dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate, and it has a molecular weight of 387.47 g/mol [5] [7]. The structure comprises:

  • A lipophilic 3,4,5-trimethoxybenzoate moiety enabling membrane penetration
  • A polar dimethylamino group facilitating receptor interactions
  • A phenylbutyl linker providing structural flexibility

Trimebutine 3-TCBS (C₂₉H₃₆N₂O₈S₂; CAS 1456509-46-8) significantly modifies this scaffold with a molecular weight of 604.73 g/mol [2]. The modification involves covalent conjugation of trimebutine with phenyl 3-thiocarbamate through a sulfonate linkage. This hybrid structure retains trimebutine’s affinity for opioid receptors while incorporating a controlled-release H₂S donor. The thiocarbamate group undergoes enzymatic hydrolysis in the colon, releasing H₂S locally where visceral afferent nerves are concentrated [2]. This structural innovation exploits H₂S biology:

  • H₂S activates ATP-sensitive potassium (KATP) channels, hyperpolarizing neurons and reducing pain signal transmission
  • H₂S inhibits phosphodiesterases, elevating cyclic GMP with smooth muscle relaxant effects
  • H₂S scavenges reactive oxygen species, potentially reducing neurogenic inflammation

Table 2: Structural and Functional Comparison

CharacteristicClassic TrimebutineTrimebutine 3-TCBS
Chemical StructureBenzoate ester derivativeTrimebutine-thiocarbamate conjugate
Molecular Weight387.47 g/mol604.73 g/mol
Key Pharmacophores3,4,5-trimethoxybenzoate, dimethylamino groupTrimebutine core + phenyl 3-thiocarbamate
Bioactive ComponentsParent compound and active metabolite (nortrimebutine)Trimebutine + controlled-release H₂S
Primary Receptor TargetsMu/delta/kappa opioid receptors, ion channelsOpioid receptors + H₂S-sensitive targets (KATP channels, TRPV1)

Scope of Therapeutic Applications in Gastrointestinal Disorders

Classic trimebutine’s therapeutic utility stems from its multimodal mechanism regulating motility and visceral sensitivity. It functions as:

  • An opioid receptor agonist (mu, kappa, delta) normalizing peristalsis
  • An enkephalinase inhibitor increasing endogenous opioids
  • A calcium channel blocker reducing smooth muscle contraction
  • A potassium channel modulator influencing cellular excitability [3] [4]

This mechanistic profile enables application across diverse gastrointestinal disorders:

  • Irritable Bowel Syndrome (IBS): Trimebutine alleviates pain and normalizes bowel patterns by reducing hypercontractility in spastic colon segments while stimulating motility in hypofunctional areas. It accelerates gastric emptying, induces premature phase III migrating motor complexes, and modulates colonic contractility [3] [4] [6].
  • Gastroesophageal Reflux Disease (GERD): By enhancing gastric emptying and possibly modulating lower esophageal sphincter tone, trimebutine reduces reflux frequency and esophageal acid exposure time [6] [8].
  • Functional Dyspepsia: Trimebutine’s prokinetic effects on gastric accommodation and emptying address postprandial distress syndrome and epigastric pain [8].
  • Postoperative Ileus: Its ability to stimulate migrating motor complexes supports recovery of coordinated motility after abdominal surgery [6].

Trimebutine 3-TCBS extends these applications by specifically targeting visceral hypersensitivity. Preclinical data demonstrate its superior efficacy in rodent models of colorectal distension-induced pain compared to equimolar trimebutine. The released H₂S:

  • Reduces afferent nerve excitability
  • Potentiates endogenous opioid analgesia
  • Diminishes neurogenic inflammation
  • Modulates TRPV1 receptors involved in pain sensitization [2]

This positions 3-TCBS as a promising agent for pain-predominant IBS and other functional disorders where central pain amplification and peripheral sensitization limit conventional therapies. Ongoing research explores its utility in inflammatory conditions where H₂S exerts cytoprotective effects on the mucosal barrier.

Table 3: Therapeutic Applications by Mechanism

DisorderPrimary Pathophysiological TargetsTrimebutine Actions
Irritable Bowel SyndromeAltered motility, visceral hypersensitivityNormalizes migrating motor complexes, modulates colonic contractions, desensitizes afferent nerves
GERDImpaired esophageal clearance, transient LES relaxationAccelerates gastric emptying, potentially modulates LES tone
Functional DyspepsiaImpaired gastric accommodation, delayed emptyingEnhances gastric compliance and emptying
Postoperative IleusDisrupted migrating motor complexesStimulates premature phase III activity

Properties

CAS Number

1456509-46-8

Product Name

Trimebutine (3-TCBS)

IUPAC Name

3-carbamothioylbenzenesulfonic acid;[2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate

Molecular Formula

C29H36N2O8S2

Molecular Weight

604.7 g/mol

InChI

InChI=1S/C22H29NO5.C7H7NO3S2/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5;8-7(12)5-2-1-3-6(4-5)13(9,10)11/h8-14H,7,15H2,1-6H3;1-4H,(H2,8,12)(H,9,10,11)

InChI Key

ACKBGPXURGPUEW-UHFFFAOYSA-N

SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C1=CC(=CC(=C1)S(=O)(=O)O)C(=S)N

Solubility

Soluble in DMSO

Synonyms

GIC-1001; GIC1001; GIC 1001; GIC1001 TB-905-02; GIC1001 CTB salt; GIC1001 3-carbamothioylbenzenesulfonate salt.

Canonical SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C1=CC(=CC(=C1)S(=O)(=O)O)C(=S)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.